molecular formula C14H11FN2O4 B14510799 1,1'-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) CAS No. 64416-15-5

1,1'-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene)

Cat. No.: B14510799
CAS No.: 64416-15-5
M. Wt: 290.25 g/mol
InChI Key: WNJMNJOZAICDMV-UHFFFAOYSA-N
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Description

1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of a fluoroethane moiety linked to two nitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) typically involves the reaction of 2-fluoroethane with 4-nitrobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The fluoroethane moiety can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluoroethane moiety and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1,1’-(2-Fluoroethane-1,1-diyl)bis(4-nitrobenzene) is unique due to its specific combination of a fluoroethane moiety and nitrobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64416-15-5

Molecular Formula

C14H11FN2O4

Molecular Weight

290.25 g/mol

IUPAC Name

1-[2-fluoro-1-(4-nitrophenyl)ethyl]-4-nitrobenzene

InChI

InChI=1S/C14H11FN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-8,14H,9H2

InChI Key

WNJMNJOZAICDMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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